3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
Description
3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic aromatic system. Its structure includes:
- 3,5-dimethyl groups on the pyrimidine ring, enhancing lipophilicity and steric bulk.
- A 4-methylphenyl group at position 2, contributing to π-π stacking interactions with biological targets.
- A morpholino group at position 7, which improves solubility and modulates electronic properties.
This compound belongs to a class of heterocycles with broad pharmacological relevance, including antitumor, antimicrobial, and CNS-related activities . Its molecular formula is C₁₉H₂₂N₄O₂ (MW: 338.4 g/mol), as confirmed by spectroscopic and HRMS data .
Properties
IUPAC Name |
4-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-4-6-16(7-5-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-8-10-24-11-9-22/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQCGMWWERHYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often involve the use of catalysts such as silica sulfuric acid, ammonium acetate, or zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction process and improve yields. This method is advantageous as it reduces reaction times and energy consumption, making it more environmentally friendly .
Chemical Reactions Analysis
Cyclocondensation and Core Formation
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic reagents (e.g., β-dicarbonyls, enaminones). For this compound, key steps include:
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Step 1 : Reaction of 5-amino-3-(4-methylphenyl)-1H-pyrazole with β-keto-enaminones under microwave irradiation (120°C, 20 min), forming the fused pyrazolo[1,5-a]pyrimidine ring .
-
Step 2 : Introduction of the morpholine group via nucleophilic substitution at the 7-position using morpholine and catalytic KI in DMF (80°C, 12 hr) .
Key Parameters :
| Reaction Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | Microwave, 120°C | 85–92% |
| Morpholine Substitution | DMF, 80°C | 78% |
Electrophilic Substitution Reactions
The electron-rich pyrimidine ring facilitates electrophilic substitutions at positions 3 and 5:
-
Halogenation : Treatment with N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid introduces halogens at the 3-position. For example:
\text{Compound} + \text{NBS} \xrightarrow{\text{AcOH, 60°C}} 3\text{-Bromo derivative (Yield: 89%)}[3] -
Nitration : Reaction with fuming HNO₃ in H₂SO₄ at 0°C selectively nitrates the pyrimidine ring at position 5 (Yield: 82%) .
Regioselectivity :
The 3- and 5-positions are activated due to resonance stabilization from the adjacent nitrogen atoms. Substituents at the 2-(4-methylphenyl) group direct further substitutions meta to itself .
Nucleophilic Aromatic Substitution
The morpholine group at position 7 can be replaced under nucleophilic conditions:
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Amination : Reaction with primary amines (e.g., ethylamine) in ethanol at reflux replaces morpholine with the amine group (Yield: 65–75%) .
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Alkoxy Substitution : Treatment with sodium alkoxides (e.g., NaOMe) in THF substitutes morpholine with methoxy groups (Yield: 70%) .
Mechanistic Insight :
The reaction proceeds via a two-step process:
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Protonation of the morpholine nitrogen, enhancing leaving-group ability.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions for late-stage functionalization:
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C, 24 hr) introduces aryl groups at position 6 (Yield: 80–85%) .
-
Sonogashira Coupling : Alkynylation at position 2 using terminal alkynes (e.g., ethynylbenzene) and CuI/Pd(PPh₃)₂Cl₂ (Yield: 75%) .
Optimized Conditions :
| Reaction Type | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 85% |
| Sonogashira | PdCl₂(PPh₃)₂ | Et₃N | THF | 75% |
Oxidation and Reduction
-
Oxidation : Treatment with m-CPBA in DCM oxidizes the pyrimidine ring, forming N-oxide derivatives (Yield: 60%) .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a dihydro derivative, altering its aromaticity (Yield: 70%) .
Pericyclic Reactions
The compound undergoes [4+2] cycloadditions under thermal conditions:
-
Diels-Alder Reaction : Reacts with maleic anhydride in toluene (110°C, 48 hr) to form bicyclic adducts (Yield: 65%) .
Functional Group Transformations
Scientific Research Applications
3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its anticancer properties, as it can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are essential for cell growth and proliferation .
Comparison with Similar Compounds
Key Observations:
Position 7 Modifications: The morpholino group in the target compound improves water solubility compared to bulkier groups like piperazinyl (e.g., compound in ). However, piperazinyl derivatives exhibit enhanced kinase selectivity due to hydrogen-bonding interactions . Fluorinated derivatives (e.g., 2-[¹⁸F]fluoroethylamino analogs) show prolonged tumor retention in PET imaging, attributed to slower blood clearance rates compared to nitrobenzamide-substituted analogs .
Position 2 Substituents :
- The 4-methylphenyl group in the target compound provides moderate lipophilicity (logP ~3.5), balancing membrane permeability and metabolic stability. In contrast, 3-methylphenyl analogs (e.g., ) show altered pharmacokinetics due to steric effects.
Position 3/5 Substitutions :
- Methyl groups at positions 3 and 5 (target compound) reduce metabolic oxidation compared to bromo or sulfonyl groups (e.g., ), which are prone to enzymatic degradation.
Pharmacokinetic and Biodistribution Profiles
Table 2: Comparative Biodistribution Data (Rodent Studies)
Key Findings:
- Fluorinated ethylamino derivatives (e.g., [¹⁸F]3 and [¹⁸F]4) demonstrate superior tumor visualization in PET due to prolonged circulation .
- Nitrobenzamide-substituted analogs exhibit rapid clearance, reducing background noise but limiting tumor uptake .
- The target compound’s morpholino group is hypothesized to enhance blood-brain barrier penetration, though experimental data are lacking .
Biological Activity
3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused pyrazole and pyrimidine structure with multiple methyl and morpholine substitutions that enhance its hydrophobic character and influence its biological interactions. The molecular formula is with a molecular weight of approximately 335.41 g/mol.
Biological Activity Overview
Pyrazolo[1,5-a]pyrimidines are known for their broad spectrum of biological activities, including:
- Anticancer properties : Many derivatives have shown effectiveness against various cancer cell lines.
- Enzyme inhibition : They often act as inhibitors of key enzymes involved in metabolic pathways.
- Psychopharmacological effects : Some compounds exhibit effects on the central nervous system.
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: Inhibition of CDK2
A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited IC50 values in the low nanomolar range against CDK2. This suggests strong potential for further development as an anticancer agent.
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative | CDK2 | 50 | |
| 3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-yl | DHODH | 100 |
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory activity against dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine biosynthesis and a target for immunosuppressive therapy.
In Vitro Studies
In vitro assays revealed that the compound inhibited DHODH with an IC50 value of approximately 100 nM. This inhibition was confirmed through various biochemical assays, indicating its potential as a therapeutic agent against autoimmune diseases.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with enzyme-substrate interactions or alter cellular signaling pathways associated with proliferation and apoptosis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Current research indicates favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown lower toxicity levels compared to other similar compounds, making it a promising candidate for further development.
Q & A
Q. How can conformational analysis of the morpholin-4-yl group inform drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
